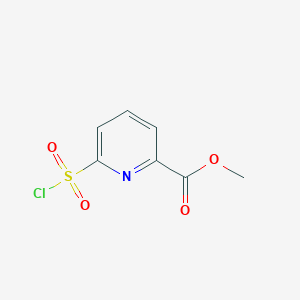
Methyl 6-(chlorosulfonyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(chlorosulfonyl)picolinate is a chemical compound with the molecular formula C7H6ClNO4S. It is a derivative of picolinic acid, where the methyl ester group is attached to the carboxyl group, and a chlorosulfonyl group is attached to the 6-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6-(chlorosulfonyl)picolinate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of methyl picolinate. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: Methyl picolinate is treated with chlorosulfonic acid, resulting in the formation of this compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(chlorosulfonyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Reduction: Reducing agents such as tin(II) chloride or sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate, or sulfonic acid derivatives.
Reduction: Formation of sulfonamide or sulfonic acid.
Hydrolysis: Formation of picolinic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-(chlorosulfonyl)picolinate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 6-(chlorosulfonyl)picolinate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Methyl Picolinate: The methyl ester of picolinic acid.
6-Chloropicolinic Acid: A derivative of picolinic acid with a chlorine atom at the 6-position.
Uniqueness
Methyl 6-(chlorosulfonyl)picolinate is unique due to the presence of both the methyl ester and chlorosulfonyl groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations, such as nucleophilic substitution and reduction, sets it apart from other picolinic acid derivatives .
Propiedades
Fórmula molecular |
C7H6ClNO4S |
|---|---|
Peso molecular |
235.65 g/mol |
Nombre IUPAC |
methyl 6-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7(10)5-3-2-4-6(9-5)14(8,11)12/h2-4H,1H3 |
Clave InChI |
QASYEFOYTRBGCF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


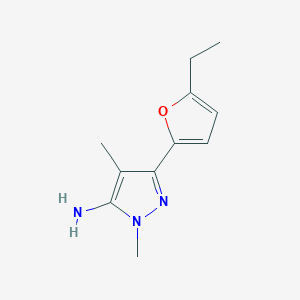
![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)

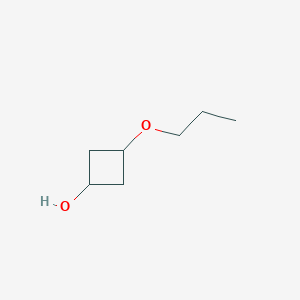

![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)

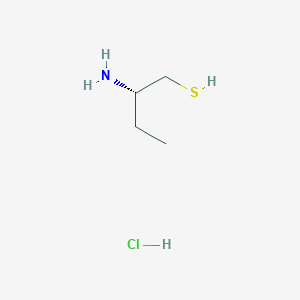
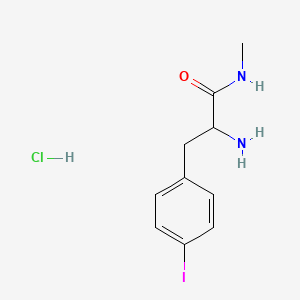
![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
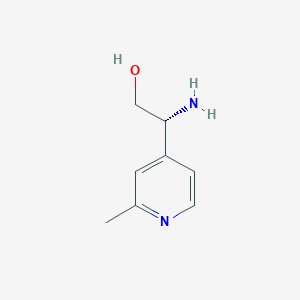
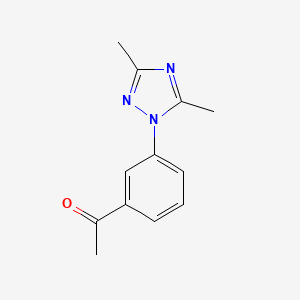
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B13563570.png)

